molecular formula C13H10ClNO2 B078045 2-((3-Chlorophenyl)amino)benzoic acid CAS No. 13278-36-9

2-((3-Chlorophenyl)amino)benzoic acid

Cat. No. B078045
CAS RN: 13278-36-9
M. Wt: 247.67 g/mol
InChI Key: OVMWPVYEBVFZHM-UHFFFAOYSA-N
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Description

2-((3-Chlorophenyl)amino)benzoic acid is an organic compound commonly referred to as 2-CPBA. It is an aromatic amine that is widely used in scientific research and in the synthesis of a variety of other compounds. 2-CPBA is a versatile compound that has a range of applications in both biochemical and physiological research.

Scientific Research Applications

  • Pharmaceutical Applications :

    • Analogs of 2-((3-Chlorophenyl)amino)benzoic acid, like 2-((2,6-Dichlorophenyl)amino)benzoic acid, have potential as non-steroidal anti-inflammatory drugs (Zhoujin et al., 2022).
    • Novel fluorescence probes based on derivatives of benzoic acid have been developed for selectively detecting highly reactive oxygen species, which are crucial in biological and chemical applications (Setsukinai et al., 2003).
  • Environmental Science :

    • Studies on the photodecomposition of chlorobenzoic acids, including 3-chlorobenzoic acid, have shown their transformation into hydroxybenzoic acids and benzoic acid under UV light, indicating potential environmental degradation pathways (Crosby & Leitis, 1969).
  • Material Science :

    • Polyaniline doped with benzoic acid and substituted benzoic acids, including 2-chlorobenzoic acid, has been explored for its properties and applications in advanced technologies (Amarnath & Palaniappan, 2005).
    • Research on heteroleptic Hg(II) complexes involving benzoic acid and its derivatives, including 3-amino benzoic acid, has shed light on their photophysical properties, potentially useful in material sciences (Mobin et al., 2016).
  • Biotechnology :

    • The compound has been used in biosynthesis studies, such as the microbial production of 3-amino-benzoic acid from glucose, demonstrating its relevance in metabolic engineering (Zhang & Stephanopoulos, 2016).
  • Analytical Chemistry :

    • Fluorescein-based dyes derived from 2-chlorobenzoic acid have been developed for sensing biological Zn(II), indicating applications in analytical chemistry (Nolan et al., 2005).

Mechanism of Action

While the exact mechanism of action of “2-((3-Chlorophenyl)amino)benzoic acid” is not fully understood, it is known that salicylic acid derivatives, which this compound is a part of, exhibit anti-inflammatory and analgesic activity through cyclooxygenase (COX) inhibition .

Future Directions

The potential of “2-((3-Chlorophenyl)amino)benzoic acid” in drug development is being explored, particularly as an alternative to acetylsalicylic acid due to its COX-2 specificity, toxicity profile, and anti-inflammatory and antiplatelet activity .

Biochemical Analysis

Biochemical Properties

It is known that benzoic acid derivatives can interact with various enzymes and proteins . For instance, they can undergo reactions at the benzylic position, typically via an SN1 pathway, via the resonance-stabilized carbocation .

Cellular Effects

It is known that benzoic acid derivatives can have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Molecular Mechanism

It is known that benzoic acid derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that benzoic acid derivatives can have various temporal effects, including changes in their effects over time, stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that benzoic acid derivatives can have various dosage effects, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that benzoic acid derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors, and affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that benzoic acid derivatives can interact with various transporters or binding proteins, affecting their localization or accumulation .

Subcellular Localization

It is known that benzoic acid derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

properties

IUPAC Name

2-(3-chloroanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c14-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)13(16)17/h1-8,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMWPVYEBVFZHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70157792
Record name Benzoic acid, 2-((3-chlorophenyl)amino)-
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Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13278-36-9
Record name 2-[(3-Chlorophenyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13278-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-(m-Chlorophenyl)anthranilic acid
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Record name 13278-36-9
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Record name Benzoic acid, 2-((3-chlorophenyl)amino)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-[(3-chlorophenyl)amino]
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Record name N-(M-CHLOROPHENYL)ANTHRANILIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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